molecular formula C24H21N5O2S B2998789 6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 946381-47-1

6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No.: B2998789
CAS No.: 946381-47-1
M. Wt: 443.53
InChI Key: RNRCFYSHVJZXGZ-UHFFFAOYSA-N
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Description

6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

12-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-11-16-7-5-6-10-20(16)27(15)21(30)12-18-14-32-24-26-22-19(23(31)28(18)24)13-25-29(22)17-8-3-2-4-9-17/h2-10,13,15,18H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCFYSHVJZXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of multiple nitrogen and sulfur atoms in their structure. Its molecular formula is C23H22N4O2SC_{23}H_{22}N_{4}O_{2}S with a molecular weight of approximately 406.5 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Studies suggest that similar compounds exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting growth.

Antimicrobial Properties

Research indicates that derivatives of thiazole and pyrimidine structures exhibit significant antimicrobial activity. For instance, compounds with similar frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and E. coli .

Compound MIC (μM) Target Bacteria
Compound A26.3E. coli
Compound B52.6S. aureus
Compound C378.5P. aeruginosa

Anticancer Activity

Compounds similar to the one have demonstrated anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest . For instance, thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation in vitro.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of thiazolidinone derivatives against multiple bacterial strains. The results indicated that certain modifications to the chemical structure significantly enhanced antibacterial potency .
  • Anticancer Potential : Research focusing on thiazole derivatives revealed their potential in inhibiting tumor growth in various cancer cell lines, suggesting that structural modifications can lead to improved efficacy .
  • Mechanistic Insights : Another study provided insights into the interaction of similar compounds with specific enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents for metabolic disorders .

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